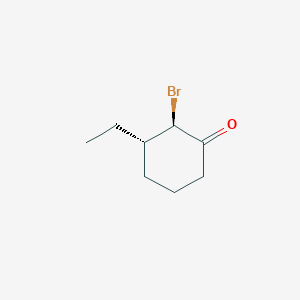![molecular formula C30H32N2O7S B12627786 N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]glicil-S-bencil-L-cisteína es un compuesto orgánico complejo con una estructura única que combina elementos de derivados de furocroman y cisteína
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]glicil-S-bencil-L-cisteína implica múltiples pasos. El paso inicial normalmente incluye la preparación del núcleo furocroman, seguido de la introducción del grupo propanoyl. Los pasos finales implican el acoplamiento de glicil-S-bencil-L-cisteína al derivado de furocroman bajo condiciones de reacción específicas, como el uso de reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol) para facilitar la formación del enlace amida.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de sintetizadores automatizados y reactores de flujo continuo para garantizar condiciones de reacción consistentes y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]glicil-S-bencil-L-cisteína puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como TEMPO (2,2,6,6-tetrametilpiperidina-1-oxilo) para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio (NaBH4) para reducir los grupos cetona a alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo bencilo, donde los nucleófilos como los tioles o las aminas pueden reemplazar el grupo bencilo.
Reactivos y Condiciones Comunes
Oxidación: TEMPO, oxígeno y bases suaves.
Reducción: Borohidruro de sodio, etanol y ácidos suaves.
Sustitución: Nucleófilos como tioles o aminas, y solventes como diclorometano (DCM).
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes y derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]glicil-S-bencil-L-cisteína tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se estudia por su posible papel en la modulación de las vías biológicas y como sonda para estudiar las actividades enzimáticas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antioxidantes.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]glicil-S-bencil-L-cisteína implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, podría inhibir o activar ciertas enzimas involucradas en las vías de estrés oxidativo, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]alanina
- N-[(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)acetil]-L-valil-S-bencil-L-cisteína
Unicidad
N-[3-(2,3,5,9-tetrametil-7-oxo-7H-furo[3,2-g]croman-6-il)propanoyl]glicil-S-bencil-L-cisteína es única debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una estabilidad, reactividad o actividad biológica mejorada, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C30H32N2O7S |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
(2R)-3-benzylsulfanyl-2-[[2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C30H32N2O7S/c1-16-19(4)38-27-18(3)28-23(12-22(16)27)17(2)21(30(37)39-28)10-11-25(33)31-13-26(34)32-24(29(35)36)15-40-14-20-8-6-5-7-9-20/h5-9,12,24H,10-11,13-15H2,1-4H3,(H,31,33)(H,32,34)(H,35,36)/t24-/m0/s1 |
Clave InChI |
FVNWEBSLMAQXNB-DEOSSOPVSA-N |
SMILES isomérico |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C)C |
SMILES canónico |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)
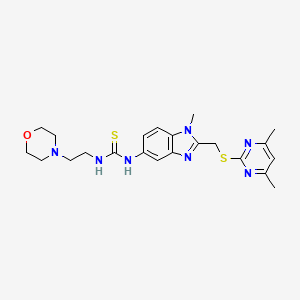
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

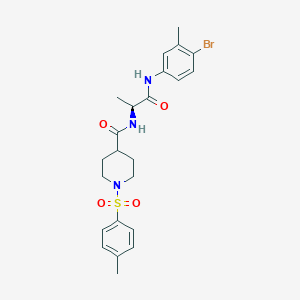


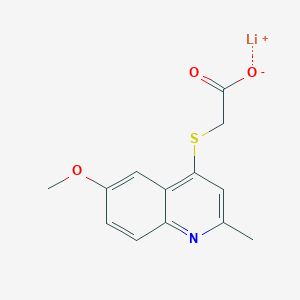

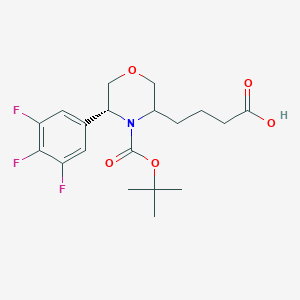

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
